Cas no 1532423-83-8 (3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine)

3-(3-Methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a methoxythiophene moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both electron-donating (methoxy) and electron-withdrawing (pyrazole) groups enhances its reactivity in cross-coupling and functionalization reactions. Its stability under standard conditions and high purity make it suitable for precise synthetic applications. The compound’s well-defined molecular architecture also facilitates studies in structure-activity relationships, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation.
3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine structure
1532423-83-8 structure
商品名:3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine
CAS番号:1532423-83-8
MF:C10H13N3OS
メガワット:223.294720411301
CID:5939744
PubChem ID:81122438

3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine
    • EN300-1147853
    • 1532423-83-8
    • AKOS019692496
    • インチ: 1S/C10H13N3OS/c1-6-8(12-13(2)10(6)11)9-7(14-3)4-5-15-9/h4-5H,11H2,1-3H3
    • InChIKey: FYKXUSVUHCRFOR-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(=C1C1C(C)=C(N)N(C)N=1)OC

計算された属性

  • せいみつぶんしりょう: 223.07793322g/mol
  • どういたいしつりょう: 223.07793322g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1147853-10g
3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine
1532423-83-8 95%
10g
$3622.0 2023-10-25
Enamine
EN300-1147853-1.0g
3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine
1532423-83-8
1g
$0.0 2023-06-09
Enamine
EN300-1147853-5g
3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine
1532423-83-8 95%
5g
$2443.0 2023-10-25
Enamine
EN300-1147853-1g
3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine
1532423-83-8 95%
1g
$842.0 2023-10-25
Enamine
EN300-1147853-0.25g
3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine
1532423-83-8 95%
0.25g
$774.0 2023-10-25
Enamine
EN300-1147853-0.5g
3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine
1532423-83-8 95%
0.5g
$809.0 2023-10-25
Enamine
EN300-1147853-2.5g
3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine
1532423-83-8 95%
2.5g
$1650.0 2023-10-25
Enamine
EN300-1147853-0.05g
3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine
1532423-83-8 95%
0.05g
$707.0 2023-10-25
Enamine
EN300-1147853-0.1g
3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine
1532423-83-8 95%
0.1g
$741.0 2023-10-25

3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine 関連文献

3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amineに関する追加情報

Introduction to 3-(3-Methoxythiophen-2-yl)-1,4-Dimethyl-1H-Pyrazol-5-Amine (CAS No. 1532423-83-8)

3-(3-Methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a complex organic compound with the CAS registry number 1532423-83-8. This compound belongs to the class of pyrazole derivatives, which are widely studied in the fields of medicinal chemistry and materials science due to their unique electronic properties and potential biological activities. The structure of this compound consists of a pyrazole ring substituted with a methoxythiophene group at position 5 and methyl groups at positions 1 and 4, making it a valuable molecule for further exploration in drug discovery and advanced material applications.

The synthesis of 3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine involves multi-step organic reactions, including nucleophilic substitution, condensation, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of pyrazole derivatives, reducing the overall cost and environmental impact of production processes. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields and purity levels.

One of the most promising applications of this compound lies in its potential as a bioactive agent. Pyrazole derivatives are known for their ability to modulate various biological pathways, including enzyme inhibition and receptor binding. Studies have shown that 3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine exhibits significant activity against several enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest its potential as a lead compound for developing treatments for Alzheimer's disease and other related conditions.

In addition to its biological applications, this compound has also been investigated for its electronic properties. The presence of the thiophene moiety introduces conjugation into the molecule, enhancing its ability to conduct electricity at the molecular level. This property makes it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent studies have demonstrated that incorporating 3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine into polymer blends can significantly improve the charge transport properties of the resulting materials.

The stability and solubility of 3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine are critical factors influencing its practical applications. Researchers have reported that this compound exhibits good thermal stability up to 200°C under inert conditions, making it suitable for high-throughput screening processes. Furthermore, its solubility in common organic solvents such as dichloromethane and dimethylformamide facilitates its use in various chemical reactions and analytical techniques.

From an environmental perspective, understanding the degradation pathways of 3-(3-methoxythiophen-2-yli)-1H-pyrazolamine is essential for assessing its ecological impact. Recent studies have shown that this compound undergoes rapid hydrolysis under alkaline conditions, leading to the formation of less toxic byproducts. This information is crucial for designing sustainable synthetic routes and waste management strategies.

In conclusion, 3-(3-methoxythiophen--yl)-dimethylpyrazolamine (CAS No. 153242--8) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure enables it to serve as a valuable tool in drug discovery, materials science, and environmental chemistry. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in advancing both academic knowledge and industrial innovation.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.